6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine
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Overview
Description
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a pyrrolidine ring and a pyridine moiety
Mechanism of Action
- Unfortunately, specific information about the exact targets for “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” is not readily available in the literature I accessed .
- For instance, similar pyrrolidine derivatives have been reported to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by this compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound interacts with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific kinases, leading to their inhibition . This inhibition can prevent the phosphorylation of downstream targets, thereby modulating signaling pathways that control cell proliferation and survival. Additionally, this compound can bind to nucleic acids, interfering with the processes of DNA replication and transcription . This compound may also induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to modulate signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide metabolism, thereby affecting the synthesis and degradation of nucleotides . Additionally, this compound can alter metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels within the cell, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to proteins and nucleic acids, influencing its localization and activity . The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with nucleic acids and regulatory proteins . Additionally, this compound can be found in the cytoplasm, where it modulates the activity of enzymes and signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the pyrrolidine and pyridine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Strong bases such as sodium hydride and solvents like dimethylformamide are employed.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(quinolin-2-yl)pyridin-2(1H)-one
- 3-(1-methyl-2-pyrrolidinyl)pyridine
Uniqueness
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine is unique due to its specific combination of a purine core with pyrrolidine and pyridine substituents. This unique structure imparts distinct biological activities and potential therapeutic benefits that are not observed in other similar compounds.
Properties
IUPAC Name |
6-(3-pyridin-2-ylpyrrolidin-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIHUNUILODSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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